molecular formula C16H24N6O4S B2837428 (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1904178-86-4

(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2837428
CAS No.: 1904178-86-4
M. Wt: 396.47
InChI Key: HJUYWLREOXLXTC-UHFFFAOYSA-N
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Description

The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including imidazole, sulfonyl, diazepane, and pyrazole, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Sulfonyl Intermediate: Starting with 1,2-dimethylimidazole, a sulfonylation reaction is performed using a sulfonyl chloride reagent under basic conditions to yield the sulfonylated imidazole intermediate.

    Diazepane Ring Formation: The sulfonylated imidazole is then reacted with a suitable diazepane precursor under conditions that promote ring closure, such as heating in the presence of a base.

    Pyrazole Attachment: The final step involves the coupling of the diazepane-imidazole intermediate with a pyrazole derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyrazole ring.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide under appropriate conditions.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.

    Reduction: Conversion of the sulfonyl group to a sulfide.

    Substitution: Formation of new sulfonamide or sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl or imidazole groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, targeting enzymes or receptors that interact with its functional groups.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, the sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The imidazole and pyrazole rings may interact with metal ions or other biomolecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-imidazol-4-yl)sulfonyl)-1,4-diazepane: Lacks the pyrazole moiety, making it less versatile.

    (4-(1H-pyrazol-4-yl)methanone): Lacks the diazepane and imidazole groups, reducing its potential interactions.

    (4-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane: Similar but without the methoxy group, affecting its reactivity.

Biological Activity

The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone , commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C19H26N4O4S2C_{19}H_{26}N_{4}O_{4}S_{2} with a molecular weight of 438.6 g/mol. The structure features a diazepane ring, an imidazole sulfonamide group, and a pyrazole moiety, which are significant for its biological interactions.

Pharmacological Properties

Research into the biological activity of this compound indicates several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives exhibit antimicrobial properties. The presence of the imidazole and pyrazole rings may enhance this activity by interacting with microbial enzymes or receptors.
  • Antitumor Activity : Compounds similar to the one have shown promise as antitumor agents. For instance, benzamide derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells . The structural similarity may suggest that the compound could exhibit similar inhibitory effects.
  • CNS Activity : Diazepan derivatives are known for their effects on the central nervous system (CNS). They may act as anxiolytics or sedatives by modulating neurotransmitter systems, particularly GABAergic pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfonamide group is known to mimic p-amino benzoic acid (PABA), thus inhibiting bacterial folic acid synthesis by competing with PABA for binding sites in bacterial enzymes .
  • Receptor Modulation : The diazepane structure may interact with various neurotransmitter receptors, potentially influencing mood and anxiety levels.

Case Studies and Research Findings

Recent studies have investigated the biological activities of structurally related compounds:

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMechanismReference
BenzamideAntitumorDHFR inhibition
SulfonamideAntimicrobialEnzyme inhibition
DiazepanCNS depressantGABA receptor modulation

Research Highlights

  • A study demonstrated that sulfonamide derivatives significantly inhibited bacterial growth in vitro, suggesting potential for development into new antibiotics .
  • Another investigation focused on the antitumor effects of benzamide derivatives, noting that certain compounds led to reduced cell proliferation in cancer cell lines .
  • Neuropharmacological assessments indicated that diazepan derivatives could reduce anxiety-like behavior in animal models, hinting at their therapeutic potential in treating anxiety disorders .

Properties

IUPAC Name

[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O4S/c1-12-17-14(11-19(12)2)27(24,25)22-7-5-6-21(8-9-22)16(23)13-10-20(3)18-15(13)26-4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUYWLREOXLXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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